molecular formula C33H30N8O8 B12364082 PROTAC CRBN ligand-2

PROTAC CRBN ligand-2

Cat. No.: B12364082
M. Wt: 666.6 g/mol
InChI Key: ADKLSWLPJSUEQZ-UHFFFAOYSA-N
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Description

PROTAC CRBN ligand-2 is a proteolysis targeting chimera (PROTAC) compound that targets the cereblon (CRBN) E3 ubiquitin ligase. This compound is designed to induce the degradation of specific proteins by recruiting them to the ubiquitin-proteasome system. This compound has shown potential in altering levels of mitochondrial proteins, notably complexes I and IV .

Preparation Methods

The synthesis of PROTAC CRBN ligand-2 involves the coupling of a cereblon-binding ligand with a target protein ligand through a linker. One method involves the use of sulfonyl exchange chemistry to design binders that covalently engage histidine 353 in cereblon . Another approach utilizes ruthenium-catalyzed late-stage C-H amidation to access fully elaborated heterobifunctional compounds . Industrial production methods typically involve large-scale synthesis using these established synthetic routes.

Chemical Reactions Analysis

PROTAC CRBN ligand-2 undergoes various chemical reactions, including:

Comparison with Similar Compounds

PROTAC CRBN ligand-2 is unique in its ability to covalently bind cereblon, enhancing degradation efficiencies compared to reversible binders . Similar compounds include:

This compound stands out due to its covalent binding mechanism, which provides enhanced pharmacodynamics and degradation efficiencies.

Properties

Molecular Formula

C33H30N8O8

Molecular Weight

666.6 g/mol

IUPAC Name

N-[4-[2-[4-[[[amino-(diaminomethylideneamino)methylidene]amino]methyl]phenyl]ethynyl]phenyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;formic acid

InChI

InChI=1S/C32H28N8O6.CH2O2/c33-31(34)39-32(35)36-16-20-8-6-18(7-9-20)4-5-19-10-12-21(13-11-19)37-26(42)17-46-24-3-1-2-22-27(24)30(45)40(29(22)44)23-14-15-25(41)38-28(23)43;2-1-3/h1-3,6-13,23H,14-17H2,(H,37,42)(H,38,41,43)(H6,33,34,35,36,39);1H,(H,2,3)

InChI Key

ADKLSWLPJSUEQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NC4=CC=C(C=C4)C#CC5=CC=C(C=C5)CN=C(N)N=C(N)N.C(=O)O

Origin of Product

United States

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